REACTION_SMILES
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[CH3:22][OH:23].[ClH:20].[F:3][c:4]1[cH:5][c:6]2[cH:7][cH:8][nH:9][c:10]2[cH:11][cH:12]1.[K+:2].[NH:13]1[CH2:14][CH2:15][C:16](=[O:19])[CH2:17][CH2:18]1.[OH-:1].[OH2:21].[OH2:24]>>[F:3][c:4]1[cH:5][c:6]2[c:7]([C:16]3=[CH:15][CH2:14][NH:13][CH2:18][CH2:17]3)[cH:8][nH:9][c:10]2[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc2[nH]ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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Fc1ccc2[nH]cc(C3=CCNCC3)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |